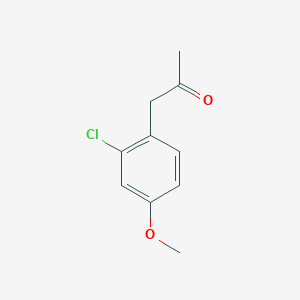

![molecular formula C10H14FNO B1322991 [3-(2-Fluorophenoxy)propyl]methylamine CAS No. 883542-63-0](/img/structure/B1322991.png)

[3-(2-Fluorophenoxy)propyl]methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

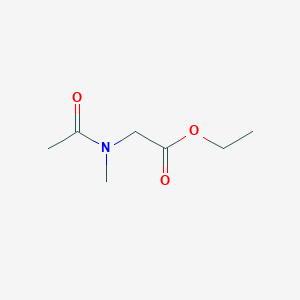

“[3-(2-Fluorophenoxy)propyl]methylamine” is a heterocyclic organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 . It is also known by other synonyms such as CHEMBRDG-BB 9071024, 3-(2-FLUOROPHENOXY)-N-METHYL-1-PROPANAMINE, and UKRORGSYN-BB BBV-253562 .

Molecular Structure Analysis

The InChI code for “[3-(2-Fluorophenoxy)propyl]methylamine” is 1S/C10H14FNO/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“[3-(2-Fluorophenoxy)propyl]methylamine” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Inhibition Properties

- Synthesis and Inhibition on Monoamine Oxidase A (MAO-A): A study by Ohmomo et al. (1991) explored the synthesis of fluorine and iodine analogues of clorgyline, including compounds similar to [3-(2-fluorophenoxy)propyl]methylamine. These compounds showed high inhibitory potency and selectivity toward MAO-A, indicating their potential for advanced development as radiofluorinated and radioiodinated ligands for brain studies using imaging techniques like positron emission tomography and single photon emission computer tomography (Ohmomo et al., 1991).

Fluorescent Substance Formation

- Formation of Fluorescent Substances with Aliphatic Aldehydes: Kikugawa and Sawamura (1987) reported the treatment of monofunctional aliphatic aldehydes with methylamine, leading to the production of fluorescence. This indicates the potential use of compounds like [3-(2-fluorophenoxy)propyl]methylamine in creating fluorescent markers or probes (Kikugawa & Sawamura, 1987).

Cognitive Enhancement Properties

- Cognition-Activating Properties in Mice: Butler et al. (1981) found that a series of 3-(aryloxy)pyridines, which are structurally related to [3-(2-fluorophenoxy)propyl]methylamine, showed activity in enhancing retention for passive avoidance learning in mice. This suggests potential therapeutic applications for cognitive disorders (Butler, Poschel, & Marriott, 1981).

Antidepressant Activity

- Synthesis and Evaluation for Antidepressant Activity: Kumar et al. (2004) synthesized several compounds structurally similar to [3-(2-fluorophenoxy)propyl]methylamine and evaluated them for antidepressant activity. Some compounds showed fluoxetine-like antireserpine and anorexigenic activity (Kumar et al., 2004).

Drug Development and Pharmaceutical Applications

- Pharmaceutical Patent Analysis: A study by Habernickel (2003) on pharmaceutical patents mentioned compounds including analogues of [3-(2-fluorophenoxy)propyl]methylamine as anti-dopaminergic agents for treating conditions like schizophrenia, dependency, and neurodegenerative disorders (Habernickel, 2003).

Propriétés

IUPAC Name |

3-(2-fluorophenoxy)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZJXWNTOQIRIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629573 |

Source

|

| Record name | 3-(2-Fluorophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2-Fluorophenoxy)propyl]methylamine | |

CAS RN |

883542-63-0 |

Source

|

| Record name | 3-(2-Fluorophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

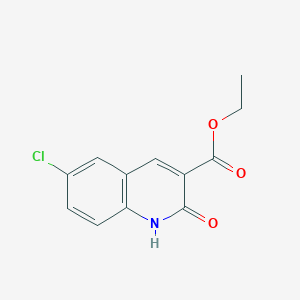

![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)

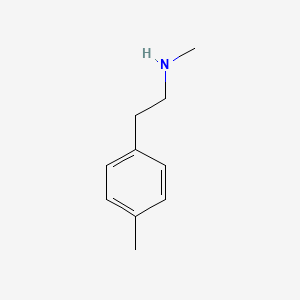

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)

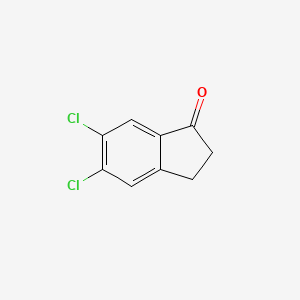

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)